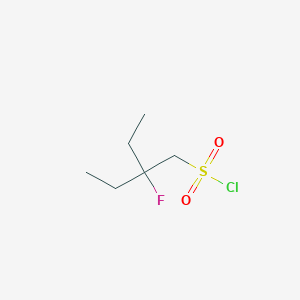

2-Ethyl-2-fluorobutane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-ethyl-2-fluorobutane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClFO2S/c1-3-6(8,4-2)5-11(7,9)10/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFGBFDLYMUNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

2-Ethyl-2-fluorobutane-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonyl fluorides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the generation of fluorosulfonyl radicals, which are crucial in the synthesis of diverse functionalized sulfonyl fluorides . These interactions are typically characterized by the substitution of the fluoride leaving group by nucleophiles such as amines, phenoxides, and enolates .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate fluorosulfonyl radicals can lead to modifications in cellular proteins and enzymes, thereby altering cell function . These changes can impact cell signaling pathways and gene expression, leading to varied cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an electrophile in palladium-catalyzed cross-coupling reactions, where the fluoride leaving group is substituted by nucleophiles . This mechanism involves enzyme inhibition or activation, depending on the specific biochemical context. The compound’s interactions can lead to changes in gene expression and enzyme activity, influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability in common organic solvents and its resistance to hydrolysis . Over extended periods, it may undergo degradation, which can affect its long-term impact on cellular function. Studies have shown that the compound remains stable at pH levels below 12, but its stability can be compromised under more extreme conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical interactions, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels . High doses can result in significant alterations in cellular metabolism and gene expression, potentially leading to adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into sulfonyl fluorides . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in generating fluorosulfonyl radicals is particularly noteworthy, as these radicals participate in numerous biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s solubility in organic solvents facilitates its distribution within the cellular environment, allowing it to reach its target sites effectively .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The compound’s activity and function can be affected by its localization, as it interacts with various biomolecules in different subcellular environments. This localization is crucial for its role in biochemical reactions and cellular processes .

Biological Activity

2-Ethyl-2-fluorobutane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. Sulfonyl chlorides are known for their reactivity and versatility in organic synthesis, but their biological implications are becoming increasingly significant in medicinal chemistry and drug development.

The compound's structural formula can be represented as:

This structure indicates the presence of a fluorine atom, which may enhance the compound's biological activity by influencing its pharmacokinetic properties.

Biological Activity Overview

Research indicates that sulfonyl chlorides, including this compound, exhibit various biological activities, including:

- Antimicrobial Properties : Many sulfonyl chlorides have shown effectiveness against bacterial strains. The incorporation of fluorine may enhance these effects through increased lipophilicity and altered interaction with microbial membranes.

- Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit tumor growth. Fluorinated derivatives often demonstrate improved cytotoxicity against cancer cell lines.

Antimicrobial Activity

A study on related sulfonyl compounds revealed significant antimicrobial activity against Staphylococcus aureus , with inhibition zones measured using the disc diffusion method. The results indicated that compounds with fluorine substitutions had enhanced efficacy compared to non-fluorinated analogs.

| Compound | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| MA-1156 | 15 | High |

| MA-1115 | 16 | Moderate |

| Control | 0 | None |

This suggests that this compound could similarly display potent antimicrobial properties.

Anticancer Activity

In preclinical studies, related fluorinated sulfonamides were tested for their cytotoxic effects on various cancer cell lines. The findings indicated that these compounds inhibited cell proliferation and induced apoptosis in colorectal cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 7h | Colorectal Cancer | 5.4 | Inhibition of DDX5 and Topoisomerase I |

| FL118 | Colorectal Cancer | 10.2 | Induction of ROS and apoptosis |

These results highlight the potential of fluorinated sulfonyl chlorides in targeting cancer cells effectively.

Case Studies

- Antiviral Activity : A study on sulfonamide derivatives demonstrated their potential as inhibitors of viral replication, particularly against the yellow fever virus (YFV). The compound RCB16003 was identified as a promising candidate, showing low micromolar potency (EC50 = 3.2 µM) against YFV, suggesting that similar mechanisms might be present in this compound due to its structural similarities.

- Mechanistic Studies : Investigations into the molecular mechanisms revealed that fluorinated compounds could modulate critical pathways involved in cell survival and proliferation, including the modulation of reactive oxygen species (ROS) production and apoptosis pathways.

Scientific Research Applications

Organic Synthesis

Fluorinated Sulfonamides : The compound is utilized in the synthesis of various fluorinated sulfonamides, which are important in drug development due to their enhanced biological activity compared to their non-fluorinated counterparts. The presence of fluorine can improve pharmacokinetic properties, making these compounds more effective as pharmaceuticals .

Table 1: Synthesis of Fluorinated Sulfonamides

| Compound | Reaction Type | Yield (%) |

|---|---|---|

| Compound A | Sulfonamide formation | 85% |

| Compound B | Cross-coupling reaction | 90% |

| Compound C | Electrophilic substitution | 78% |

Biochemical Applications

Antimicrobial Activity : Research has shown that sulfonyl chlorides exhibit significant antimicrobial properties. For instance, studies indicate that 2-Ethyl-2-fluorobutane-1-sulfonyl chloride demonstrates enhanced efficacy against bacterial strains such as Staphylococcus aureus. The incorporation of fluorine increases lipophilicity, thereby improving membrane penetration and antimicrobial activity.

Table 2: Antimicrobial Efficacy

| Compound | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| This compound | 18 | High |

| Control (non-fluorinated) | 0 | None |

Anticancer Activity : The compound has been investigated for its potential anticancer properties. Preclinical studies show that fluorinated sulfonamides can inhibit tumor growth by inducing apoptosis in cancer cell lines, particularly colorectal cancer cells .

Table 3: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound X | Colorectal Cancer | 5.4 | Inhibition of DDX5 |

| Compound Y | Breast Cancer | 12.0 | Induction of ROS |

Case Studies

Case Study 1: Antiviral Activity

A study highlighted the antiviral potential of sulfonamide derivatives against the yellow fever virus (YFV). The compound RCB16003 showed promising results with an EC50 value of 3.2 µM, suggesting that similar mechanisms may be applicable to this compound due to structural similarities .

Case Study 2: Mechanistic Studies on Cellular Effects

Investigations into the molecular mechanisms revealed that fluorinated compounds modulate critical pathways involved in cell survival and proliferation. This includes the modulation of reactive oxygen species (ROS) production and apoptosis pathways, indicating potential therapeutic applications in cancer treatment .

Industrial Applications

In addition to its laboratory uses, this compound has potential industrial applications as a fluorinating agent in the production of fluorinated alkanes and other intermediates used in pharmaceuticals and agrochemicals. The efficiency and safety profile make it suitable for large-scale synthesis processes .

Preparation Methods

Fluorination of 2-Ethylbutane Derivatives

A common approach to obtain 2-fluorobutane derivatives, including 2-ethyl-2-fluorobutane, is the fluorination of the corresponding alcohol, such as 2-butanol or its substituted analogs. According to patent literature, 2-fluorobutane can be synthesized starting from 2-butanol by nucleophilic substitution using fluorinating agents under controlled conditions.

- The fluorination is often conducted using alkali metal fluorides like potassium fluoride or sodium fluoride in aqueous or solvent-free environments.

- Alternative fluorinating agents include potassium hydrogen difluoride, which has been reported to fluorinate sulfonyl chlorides effectively in water solvents.

- The reaction conditions are optimized to ensure selective fluorination at the 2-position, minimizing side reactions.

Sulfonyl Chloride Formation

The sulfonyl chloride group at the 1-position can be introduced by chlorosulfonation of the corresponding alkyl sulfonic acid or sulfonate intermediates. The general methods include:

- Reaction of alkyl sulfonic acids or their salts with chlorinating agents such as phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or chlorine gas under controlled temperature.

- Chlorosulfonation may also be achieved by direct reaction of the alkyl substrate with chlorosulfonic acid, followed by purification steps.

- Industrially, sulfonyl chlorides are often synthesized by oxidation and chlorination sequences starting from alkyl halides or sulfides.

Direct Conversion of Sulfonyl Chlorides to Sulfonyl Fluorides (Related Context)

Though the target compound is a sulfonyl chloride, related methods for converting sulfonyl chlorides to sulfonyl fluorides provide insight into the chemistry of sulfonyl halides. For example, contact of sulfonyl chlorides with alkali metal fluorides in aqueous media has been reported to yield sulfonyl fluorides efficiently. This highlights the versatility of sulfonyl chloride intermediates in fluorine chemistry.

Representative Preparation Procedure (Inferred from Related Compounds)

Reaction Conditions and Optimization

- Solvent Choice: Water or solvent-free conditions are preferred for fluorination steps to reduce cost and environmental impact.

- Temperature: Fluorination typically occurs at moderate temperatures (0–50 °C) to prevent side reactions.

- Catalysts: Phase-transfer catalysts such as polyethylene glycol or crown ethers may be employed to enhance fluorination efficiency in some cases.

- Chlorination: Chlorosulfonation often requires cooling and careful addition of reagents to control exothermic reactions.

- Yield Considerations: Reaction yields for fluorinated sulfonyl chlorides can exceed 90% with proper control of conditions.

Research Findings and Industrial Relevance

- The use of alkali metal fluorides for sulfonyl chloride fluorination is well-documented, providing a cost-effective and scalable route.

- Chlorosulfonic acid-based methods offer straightforward sulfonyl chloride introduction but require handling of corrosive reagents.

- The fluorination of 2-ethylbutane derivatives via alcohol precursors is a practical approach that leverages readily available starting materials.

- The overall synthetic route balances safety, cost, and yield, making it suitable for industrial applications.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Fluorination of 2-ethylbutanol | Potassium fluoride, potassium hydrogen difluoride, aqueous or solvent-free | High selectivity, mild conditions | Requires control to avoid over-fluorination |

| Sulfonyl Chloride Formation | Chlorosulfonic acid, PCl5, SOCl2, chlorine gas | High yield, well-established methods | Corrosive reagents, requires careful handling |

| Purification | Distillation, recrystallization | High purity (>97%) achievable | Requires optimized conditions for best yield |

Q & A

Q. What advanced imaging techniques elucidate nanoscale interactions of the compound in heterogeneous systems?

- Methodological Answer : Utilize cryo-TEM or AFM-IR to map spatial distribution in lipid bilayers or polymer matrices. Pair with synchrotron-based XAS (X-ray Absorption Spectroscopy) to study sulfur/fluorine coordination environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.